5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield . The progress of each reaction was monitored by ascending TLC using TLC aluminum sheets, pre-coated silica gel F254 .Molecular Structure Analysis
Indoles are important types of molecules and natural products. They show various biologically vital properties . The structure of 5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid can be found in various databases .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .Physical and Chemical Properties Analysis
5-Fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . More detailed physical and chemical properties can be found in various databases .Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, including those similar to "5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid," are of significant interest in organic synthesis. The classification and synthesis of indole compounds have been extensively reviewed, highlighting various strategies for constructing the indole nucleus. These methodologies are crucial for synthesizing a wide range of biologically active compounds, with indole being a core structure in many natural products and pharmaceuticals (Taber & Tirunahari, 2011).
Fluorinated Compounds in Environmental and Health Contexts
Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids, such as those in "this compound," discusses their environmental persistence and potential health risks. Understanding the environmental behavior and risk assessment of these fluorinated alternatives is essential for their safe use in various applications, including industrial and consumer products (Wang et al., 2013).
Pharmacological Applications of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives, sharing structural similarities with "this compound," have been explored for their anticancer properties. The review on cinnamic acid derivatives emphasizes their potential as traditional and synthetic antitumor agents, highlighting the chemical flexibility of such compounds for medicinal research (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition by Carboxylic Acids
The inhibitory effects of carboxylic acids on microbial and enzymatic systems are relevant to understanding the biological interactions of "this compound." This review discusses the mechanisms by which carboxylic acids, including fluorinated ones, inhibit biocatalysts, offering insights into their potential effects and applications in biotechnology and pharmaceuticals (Jarboe, Royce, & Liu, 2013).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
One study suggests that the indole nucleus of similar compounds can chelate with two mg2+ ions within the active site of hiv-1 integrase, a key enzyme in the life cycle of hiv-1 . This interaction inhibits the strand transfer of integrase, effectively impairing viral replication .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Similar indole derivatives have shown potent antiviral activity with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that 5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid may have similar antiviral effects.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins and enzymes can lead to changes in their activity, which in turn influences various biochemical processes within the cell.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered gene expression and changes in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites . Additionally, it can influence the production of reactive oxygen species (ROS), which are involved in cellular signaling and stress responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments . For example, the compound may be transported into the mitochondria, where it can exert its effects on mitochondrial function and metabolism.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production .
Properties
IUPAC Name |
5-fluoro-3-phenyl-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEFKXLBWJYLMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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